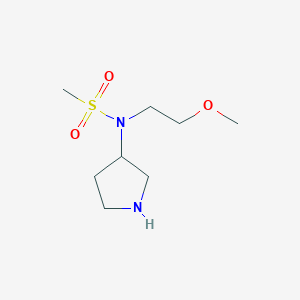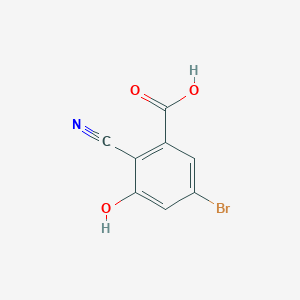
N-(2-Méthoxyéthyl)-N-pyrrolidin-3-yl-méthanesulfonamide
Vue d'ensemble
Description
“N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide” is a complex organic compound. It likely contains a pyrrolidine ring (a five-membered ring with nitrogen), a methanesulfonamide group, and a methoxyethyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, Poly(N,N-bis(2-methoxyethyl)acrylamide) was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . Another compound, a nickel(II) complex with bis(2-methoxyethyl)amine (bmoen), was synthesized by refluxing bmoen ligand and nickel(II) iodide .
Applications De Recherche Scientifique
Recherche sur les polymères
Ce composé est utilisé dans la recherche sur les polymères, en particulier dans la synthèse de polymères thermosensibles. Ces matériaux ont des applications dans les systèmes intelligents de délivrance de médicaments qui répondent aux changements de température dans le corps, libérant les médicaments à des sites ou à des moments spécifiques .
Biotechnologie
En biotechnologie, le composé est étudié pour son rôle dans la synthèse de 2’-O-méthyl- et 2’-O-(2-méthoxyéthyl)-oligonucléotides d’ARN. Ces ARN modifiés ont des applications en thérapie génique et dans le développement de médicaments à base d’ARN .
Science des matériaux
Les dérivés du composé sont utilisés pour créer des polymères non ioniques avec des propriétés thermosensibles. Ces matériaux sont importants dans le développement de revêtements et de surfaces intelligents qui peuvent modifier leurs propriétés en réponse aux stimuli environnementaux .
Science environnementale
La recherche sur les applications environnementales de ce composé comprend son utilisation dans les liquides ioniques pour le stockage et le transfert d’énergie. Ces applications sont cruciales pour développer des batteries et des supercondensateurs plus efficaces .
Chimie analytique
En chimie analytique, N-(2-Méthoxyéthyl)-N-pyrrolidin-3-yl-méthanesulfonamide fait partie de l’étude visant à développer de nouvelles méthodes analytiques. Il peut servir d’étalon ou de réactif en chromatographie et en spectrométrie de masse pour analyser des échantillons biologiques complexes .
Pharmacologie
Le composé est évalué pour ses propriétés pharmacocinétiques. Il peut influencer l’absorption, la distribution, le métabolisme et l’excrétion (ADME) des médicaments, ce qui est fondamental dans la conception de nouveaux médicaments .
Thérapies antisens
Il est également étudié dans le contexte de la technologie des médicaments antisens. Le composé pourrait faire partie de la structure du squelette des oligonucléotides antisens, qui sont conçus pour interférer avec l’expression des gènes dans des maladies comme le cancer et les maladies génétiques .
Mécanisme D'action
Target of Action
N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide is an antisense oligonucleotide . The primary targets of this compound are specific RNA molecules within the cell . By binding to these target RNAs, N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide can regulate gene expression and control protein production .
Mode of Action
N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide interacts with its targets through Watson-Crick base pairing . It binds to the sense strand of target RNA, preventing its translation and thus inhibiting the production of the corresponding protein .
Biochemical Pathways
The action of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide affects various biochemical pathways. By inhibiting the translation of specific RNAs, it can disrupt the normal functioning of these pathways and lead to downstream effects . The exact pathways affected would depend on the specific RNA targets of the compound.
Pharmacokinetics
The pharmacokinetics of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound is resistant to nuclease metabolism, which enhances its stability in both plasma and tissue
Result of Action
The molecular and cellular effects of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide’s action are primarily related to its ability to inhibit protein production. By preventing the translation of specific RNAs, it can alter the cellular protein profile, potentially leading to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its RNA targets and inhibit their translation
Analyse Biochimique
Biochemical Properties
N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetyl-CoA synthetase 2 (ACSS2), an enzyme involved in the conversion of acetate to acetyl-CoA . This interaction is significant as it influences the metabolic pathways and energy production within cells. Additionally, N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide can inhibit cellular uptake of acetic acid into lipids and histones, further affecting cellular metabolism .
Cellular Effects
N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic processes and energy production . Furthermore, it can alter cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of acetyl-CoA synthetase 2 (ACSS2), thereby affecting the production of acetyl-CoA and subsequent metabolic processes . This inhibition can lead to alterations in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged effects on cellular processes . Its degradation over time can lead to a decrease in its efficacy and impact on cells.
Dosage Effects in Animal Models
The effects of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects and toxicity . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, its interaction with acetyl-CoA synthetase 2 (ACSS2) influences the production of acetyl-CoA, a key metabolite in energy production and metabolic processes . This interaction can lead to changes in metabolic pathways and overall cellular metabolism.
Transport and Distribution
The transport and distribution of N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide within cells and tissues are crucial for its activity and function. It interacts with specific transporters and binding proteins that facilitate its movement and localization within cells . These interactions can affect its accumulation and distribution, influencing its overall efficacy and impact on cellular processes.
Subcellular Localization
N-(2-Methoxyethyl)-N-pyrrolidin-3-yl-methanesulfonamide exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent effects on cellular processes.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N-pyrrolidin-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-13-6-5-10(14(2,11)12)8-3-4-9-7-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJGOOWLKSHHHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1CCNC1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449006.png)






![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449019.png)
![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)
